N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)tetrahydrofuran-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, consisting of a tetrahydrofuran ring attached to a carboxamide group, and a piperidine ring attached to a tetrahydrothiopyran ring . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
- N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)tetrahydrofuran-3-carboxamide serves as a valuable reagent for the preparation of stable free nitroxyl radicals. These radicals play a crucial role in spin chemistry, magnetic resonance imaging (MRI), and other related applications .
- Researchers have explored the compound’s potential in designing photosensitive semiconductors and electrochromic materials. Its unique structure may contribute to improved performance in optoelectronic devices .
- The compound has relevance in the synthesis of synthetic juvenile hormones and pheromones. These bioactive molecules play essential roles in insect communication, development, and behavior .
- This compound can serve as a precursor for polypropionate fragments. These fragments are building blocks for natural product analogs, which are essential in drug discovery and chemical biology .
- Some derivatives of tetrahydro-4H-thiopyran-4-ones (related to this compound) have demonstrated antitumor, antibacterial, and antifungal activities. These findings suggest potential therapeutic applications .
- Certain tetrahydro-4H-thiopyran-4-one derivatives have shown promise as inhibitors of phosphodiesterase and β-secretase BACE1. These enzymes are relevant targets for drug development, particularly in neurodegenerative diseases .
Nitroxyl Radicals and Spin Chemistry
Photosensitive Semiconductors and Electrochromic Materials
Synthetic Juvenile Hormones and Pheromones
Polypropionate Fragments and Natural Product Analog Precursors
Antitumor and Antimicrobial Properties
Inhibitors of Phosphodiesterase and β-Secretase BACE1
Mechanism of Action
Target of Action
The primary target of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)tetrahydrofuran-3-carboxamide is the κ-opioid receptor (KOR) . KOR antagonists are potential therapeutic drugs for treating migraines and stress-related emotional disorders, including depression, anxiety, and drug abuse .
Mode of Action
This compound acts as an effective selective KOR antagonist . It interacts with the KOR, blocking its activation and thereby inhibiting the downstream effects of KOR activation .
Biochemical Pathways
The compound’s action primarily affects the opioid signaling pathway . By acting as a KOR antagonist, it prevents the activation of KOR by its natural ligands. This blockade can alter the downstream effects of KOR activation, which are involved in pain perception, stress response, and mood regulation .
Pharmacokinetics
This compound exhibits good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and in vivo pharmacokinetic characteristics . These properties contribute to its bioavailability and its sustained duration of action in pharmacological experiments in rats .
Result of Action
Orally administered this compound shows potent efficacy in antagonizing the secretion of prolactin and tail-flick analgesia induced by KOR agonists in mice . This indicates that the compound can effectively block the physiological effects mediated by KOR activation .
Action Environment
properties
IUPAC Name |
N-[[1-(thian-4-yl)piperidin-4-yl]methyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2S/c19-16(14-3-8-20-12-14)17-11-13-1-6-18(7-2-13)15-4-9-21-10-5-15/h13-15H,1-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLQHIYCDPZZSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2CCOC2)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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